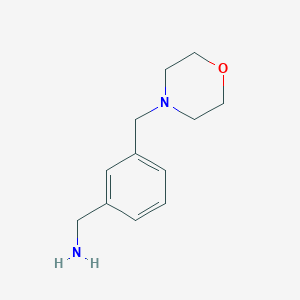

3-Morpholin-4-ylmethyl-benzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-ylmethyl-benzylamine is a compound that features a morpholine ring, which is a common moiety in medicinal chemistry due to its polar nature and ability to form hydrogen bonds, potentially increasing the solubility and bioavailability of pharmaceutical agents. The morpholine ring is attached to a benzylamine moiety, suggesting that the compound could exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related morpholine-containing compounds has been explored in various studies. For instance, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines has been achieved by the oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, indicating that electrochemical methods can be a green and efficient approach to synthesizing morpholine derivatives . Additionally, novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones have been synthesized through reactions with formaldehyde and morpholine, showcasing the versatility of morpholine in forming diverse heterocyclic structures .

Molecular Structure Analysis

The molecular structure of morpholine derivatives has been extensively studied. For example, the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione reveals a Mannich base with a methylene bridge and specific dihedral angles between the benzothiazole and morpholine planes, which could influence the compound's reactivity and interaction with biological targets . Similarly, the structural determination of a morpholine-containing triazole derivative was achieved using various spectroscopic techniques, providing insights into the electronic and spatial configuration of such molecules .

Chemical Reactions Analysis

Morpholine derivatives can participate in a variety of chemical reactions. The synthesis of 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one involved a microwave-assisted one-pot process that included multiple reaction steps such as Ugi-Zhu/aza Diels-Alder cycloaddition and N-acylation, demonstrating the reactivity of morpholine in complex reaction sequences .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. Schiff bases of 4-(2-aminophenyl)morpholines have been synthesized and characterized, with some exhibiting significant analgesic, anti-inflammatory, and antimicrobial activities, suggesting that the morpholine ring contributes to the compounds' bioactive properties . Moreover, the synthesis and characterization of a morpholinosulfonyl compound provided insights into its potential as an inhibitor of hepatitis B, with in vitro nanomolar inhibitory activity against HBV, highlighting the therapeutic potential of morpholine derivatives .

Scientific Research Applications

Pharmacological Properties

3-Morpholin-4-ylmethyl-benzylamine shows promise as a pharmacologically active compound. For instance, it has been identified as a component in the synthesis of potent histamine H3 antagonists, contributing to wakefulness in animal models (Dvorak et al., 2005). Additionally, research involving 4-(2-aminophenyl)morpholines, a category which includes 3-Morpholin-4-ylmethyl-benzylamine, has demonstrated significant analgesic, anti-inflammatory, and antimicrobial activities (Panneerselvam et al., 2009).

Chemical and Structural Analysis

Structural and spectral analysis of 3-Morpholin-4-ylmethyl-benzylamine reveals insights into its molecular structure. Studies have shown that the morpholine ring in this compound adopts a chair conformation and is stabilized by weak hydrogen bonding and other interactions, contributing to its stability and reactivity (Franklin et al., 2011).

Applications in Synthetic Chemistry

In the field of synthetic chemistry, 3-Morpholin-4-ylmethyl-benzylamine is involved in the synthesis of various compounds. For example, it plays a role in the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones, highlighting its versatility in chemical reactions (Sosnovskikh & Usachev, 2001). Its derivatives are also used in creating novel morpholine-based inhibitors for the PI3K-AKT-mTOR pathway, a critical area in cancer research (Hobbs et al., 2019).

properties

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-2-1-3-12(8-11)10-14-4-6-15-7-5-14/h1-3,8H,4-7,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIFAZAIURDZQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424408 |

Source

|

| Record name | 3-Morpholin-4-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholin-4-ylmethyl-benzylamine | |

CAS RN |

91271-83-9 |

Source

|

| Record name | 3-Morpholin-4-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)